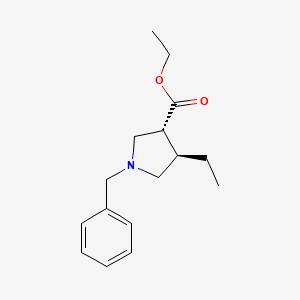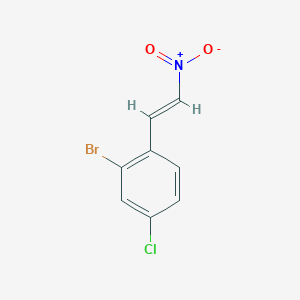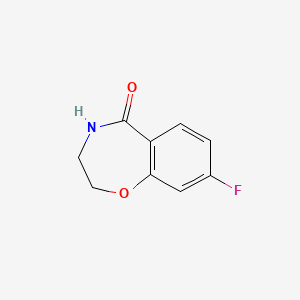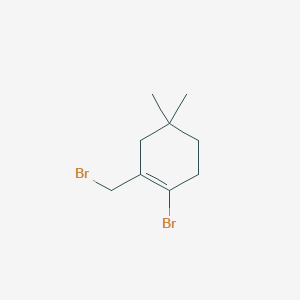
1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would involve identifying the compound’s chemical structure, functional groups, and molecular formula.
Synthesis Analysis
This would involve detailing the methods and reagents used to synthesize the compound, as well as any reaction conditions.Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances, its reactivity, and the products it forms.Physical And Chemical Properties Analysis
This would involve determining properties like the compound’s melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Synthesis and Reaction Behavior
- The compound is used in the study of electrophilic addition of bromine to exocyclic dienes, producing various brominated products under different temperature conditions. This exploration helps in understanding the synthesis of functional agents used in the creation of many compounds (Altundas, 2019).
Reaction with Other Compounds
- Reactions involving bromomethyl cycloalkenyl sulfones and various sodium salts in different solvents lead to products of Michael-induced Ramberg-Bäcklund reaction, showing the compound's utility in complex organic synthesis (Vasin, Bolusheva, & Razin, 2012).
Cyclization Reactions
- The compound participates in base-induced cyclization reactions, which are significant for understanding substitution reactions in organic chemistry (Bottini, Corson, Frost, & Schear, 1972).
Radical Cyclization
- It is involved in sequential radical cyclization processes, particularly in the study of (bromomethyl)silyl ethers of terpenoid alcohols, demonstrating its role in detailed mechanism studies of radical reactions (Lakomy & Scheffold, 1993).
Regioselectivity Studies
- The compound is used in experiments to determine the effect of non-bonded interactions on the regioselectivity of cyclization, contributing to the broader understanding of chemical kinetics and reaction mechanisms (Beckwith & Lawrence, 1979).
Electrophilic Substitution Studies
- Research on electrophilic substitution with rearrangement involving the bromination of specific phenols utilizes this compound to discuss probable mechanisms in these reactions (Brittain, Mare, Newman, & Chin, 1982).
Structural Characterization
- It aids in synthesizing and characterizing structures like 5-bromo-2,3-dimethylphenol, which are crucial for understanding complex molecular architectures (Niestroj, Bruhn, & Maier, 1998).
Aromatization Studies
- Its derivatives are used in studying aromatization processes, particularly in the synthesis of substituted resorcinol monomethyl ethers (Shao & Clive, 2015).
Conformational Analysis
- The compound is involved in the conformational analysis of brominated cyclohexyl systems, contributing to the understanding of free energy differences between isomers and molecular conformations (Brecknell, Carman, Edwards, Hansford, Karoli, & Robinson, 1997).
Safety And Hazards
This would involve identifying any risks associated with handling or using the compound, as well as appropriate safety precautions.
Direcciones Futuras
This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
Please note that this is a general approach and the specific details would depend on the compound . For a specific compound like “1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they often have subscriptions to these resources. Alternatively, you could reach out to a chemist or a chemical supplier for more information. Please remember to handle all chemicals safely and only perform experiments under the supervision of a trained professional.
Propiedades
IUPAC Name |
1-bromo-2-(bromomethyl)-4,4-dimethylcyclohexene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Br2/c1-9(2)4-3-8(11)7(5-9)6-10/h3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYLRPHPDYKLJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CBr)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

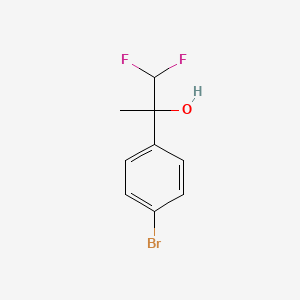
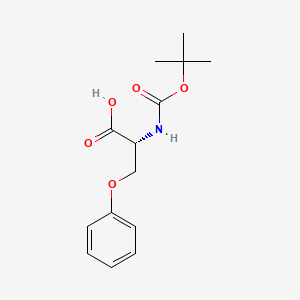
![5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1375519.png)
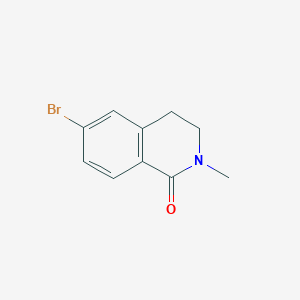
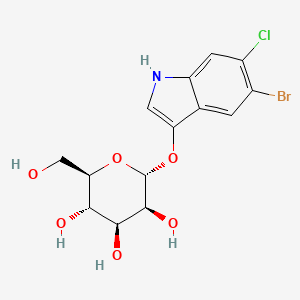
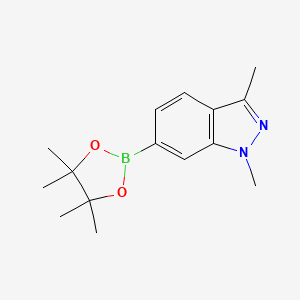
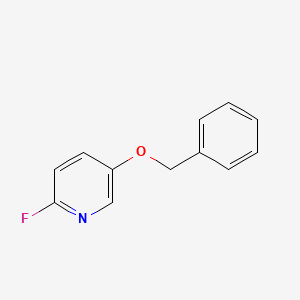
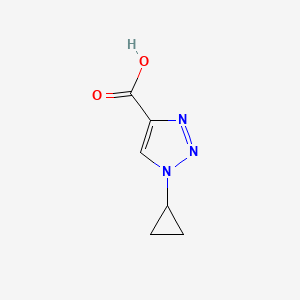
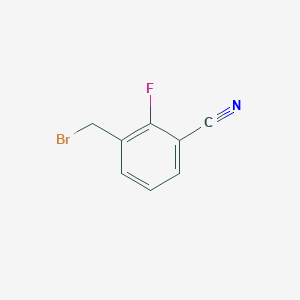
![2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol](/img/structure/B1375532.png)
![1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1375533.png)
